molecular formula C16H15Cl2N3OS B10863768 2-[(3,4-dichlorophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide

2-[(3,4-dichlorophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10863768
M. Wt: 368.3 g/mol
InChI Key: CDVSFBKLPHEKFF-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide: Dichlorphenamide , is a chemical compound with the following structure:

Structure: C15H13Cl2N3OS\text{Structure: } \text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{OS} Structure: C15​H13​Cl2​N3​OS

It belongs to the class of carbothioamides and has been studied for its pharmacological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of dichlorphenamide involves the reaction of 3,4-dichlorobenzoyl chloride with N-(2-phenylethyl)hydrazinecarbothioamide . The reaction proceeds via acylation of the hydrazinecarbothioamide moiety. The detailed synthetic route and reaction conditions are beyond the scope of this article, but it is typically carried out under anhydrous conditions using appropriate solvents and reagents.

Industrial Production: Dichlorphenamide is not commonly produced on an industrial scale due to its limited applications. small-scale synthesis can be achieved in research laboratories.

Chemical Reactions Analysis

Dichlorphenamide can undergo various chemical reactions:

    Hydrolysis: The carbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common reagents used in these reactions include strong acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).

Scientific Research Applications

Dichlorphenamide has limited research applications, but it has been explored in the following areas:

    Carbonic Anhydrase Inhibition: Dichlorphenamide is a carbonic anhydrase inhibitor. It has been investigated for its potential use in treating glaucoma and epilepsy.

    Ion Transport Modulation: Due to its effects on carbonic anhydrase, dichlorphenamide may impact ion transport processes in various tissues.

Mechanism of Action

Dichlorphenamide inhibits carbonic anhydrase enzymes, particularly CA-II found in the kidneys and eyes. By inhibiting carbonic anhydrase, it reduces bicarbonate production, affecting acid-base balance and fluid transport.

Comparison with Similar Compounds

Dichlorphenamide is structurally related to other carbonic anhydrase inhibitors, such as acetazolamide and methazolamide . its unique dichlorophenyl moiety distinguishes it from these compounds.

Properties

Molecular Formula

C16H15Cl2N3OS

Molecular Weight

368.3 g/mol

IUPAC Name

1-[(3,4-dichlorobenzoyl)amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C16H15Cl2N3OS/c17-13-7-6-12(10-14(13)18)15(22)20-21-16(23)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,22)(H2,19,21,23)

InChI Key

CDVSFBKLPHEKFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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